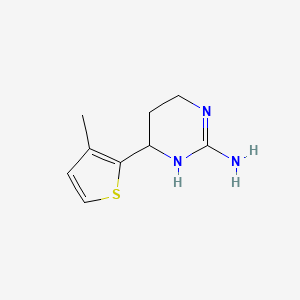

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Descripción

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a bicyclic heterocyclic compound featuring a tetrahydropyrimidine core fused with a 3-methylthiophene substituent. The tetrahydropyrimidine scaffold is notable for its pharmacological versatility, often serving as a bioisostere for guanidine or amidine groups in drug design .

Propiedades

Fórmula molecular |

C9H13N3S |

|---|---|

Peso molecular |

195.29 g/mol |

Nombre IUPAC |

6-(3-methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |

InChI |

InChI=1S/C9H13N3S/c1-6-3-5-13-8(6)7-2-4-11-9(10)12-7/h3,5,7H,2,4H2,1H3,(H3,10,11,12) |

Clave InChI |

ZEIJVJRZTBGZSV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=C1)C2CCN=C(N2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of a thiophene derivative with a suitable amine and aldehyde under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and anticancer agent.

Medicine: It is being investigated for its potential use in the treatment of neurological disorders due to its anticonvulsant properties.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit voltage-gated sodium and calcium channels, which are crucial for its anticonvulsant and analgesic effects . Additionally, the compound may interact with GABA transporters, enhancing its potential as a therapeutic agent for neurological conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-substituted-1,4,5,6-tetrahydropyrimidin-2-amine derivatives vary significantly based on substituent identity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Tetrahydropyrimidin-2-amine Derivatives

Key Comparative Insights :

Substituent Effects on Bioactivity: The 4-methoxybenzyl derivative (C₁₂H₁₈N₃O) exhibits potent H₁ receptor antagonism, likely due to electron-donating methoxy groups enhancing aromatic π-π interactions with histamine receptors .

Physicochemical Properties :

- Lipophilic substituents (e.g., 3-methylphenyl, 3-methylthiophene) improve blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

- Polar groups like -CF₃ or pyridinyl reduce logP values, favoring solubility but limiting membrane permeability .

Synthetic Accessibility :

- Piperidin-3-yl and 5-fluoropyridin-2-yl derivatives are synthesized via nucleophilic substitution or Suzuki coupling, with yields >70% under optimized conditions .

- Thiophene-containing analogs (e.g., 3-methylthiophen-2-yl) require multi-step protocols involving thiourea cyclization and palladium-catalyzed cross-coupling .

Thermodynamic Stability :

- Methylthio-substituted analogs (e.g., 2-(methylthio)pyrimidin-4(3H)-one) exhibit enhanced thermal stability due to sulfur’s electron-withdrawing effects, relevant for gas separation membranes .

Actividad Biológica

The compound 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, antitumoral effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is , with a molecular weight of approximately 232.31 g/mol. The structural features of this compound include a tetrahydropyrimidine core substituted with a methylthiophene group, which may contribute to its biological activity by influencing its interaction with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Cytotoxicity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine have demonstrated IC50 values indicating effective inhibition of cell proliferation in vitro. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.

Antitumoral Effects

In vivo studies using animal models have indicated that this compound can exhibit antitumoral properties. For example, a study involving a rat model of colon cancer demonstrated that tetrahydropyrimidine derivatives could reduce tumor size significantly compared to control groups. This suggests that the compound may interfere with tumor growth pathways or enhance the immune response against tumors.

The precise mechanism by which 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase.

- Receptor Binding : Interaction with specific receptors involved in cell signaling pathways may lead to altered cellular responses.

Data Table: Summary of Biological Activities

Case Studies

- In Vitro Cytotoxicity Study : A series of tetrahydropyrimidine derivatives were evaluated for their cytotoxic effects on human colon cancer (HT29) cell lines. The study reported varying degrees of cytotoxicity with some derivatives achieving IC50 values below 10 µM.

- In Vivo Antitumor Study : In a rat model induced with colon cancer, treatment with 6-(3-Methylthiophen-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine resulted in a statistically significant reduction in tumor volume compared to untreated controls (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.